

Application Notes and Protocols for Co-Immunoprecipitation using 3X FLAG Peptide TFA

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Compound of Interest

Compound Name: 3X FLAG peptide TFA

Cat. No.: B1574892

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These application notes provide a detailed guide for performing co-immunoprecipitation (Co-IP) experiments using a 3X FLAG-tagged bait protein and elution with a 3X FLAG peptide. Special consideration is given to the use of 3X FLAG peptide supplied as a trifluoroacetic acid (TFA) salt, a common counter-ion from peptide synthesis.

Introduction

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in vivo. By using an antibody to pull down a specific protein (the "bait"), interacting proteins (the "prey") can be co-purified and subsequently identified. The 3X FLAG epitope tag (a short polypeptide sequence of DYKDDDDK repeated three times) is a widely used tool for this purpose due to the availability of high-affinity and specific monoclonal antibodies.[1] Elution of the captured protein complex using a competitive 3X FLAG peptide allows for the recovery of the complex under native conditions, preserving protein-protein interactions for downstream analysis.[1]

The 3X FLAG peptide is often supplied as a TFA salt (**3X FLAG peptide TFA**). TFA is a strong acid used during peptide synthesis and purification.[2] While the presence of residual TFA in the peptide stock solution is generally not a concern for the competitive elution process itself, it is important to be aware of its potential effects on downstream applications, particularly mass spectrometry, where it can cause ion suppression.[3][4]

Data Presentation

Table 1: Recommended Concentrations for 3X FLAG Peptide Elution

Elution Condition	3X FLAG Peptide Concentration	Incubation Time & Temperature	Notes
Standard Elution	100 - 200 µg/mL	30-60 min at 4°C with gentle agitation	A commonly used starting concentration for efficient elution.
High-Affinity Interactions	Up to 500 µg/mL (0.5 mg/mL)	1-2 hours at 4°C or 30 min at room temperature	May be required for very strong bait-antibody interactions or to maximize yield.
Mass Spectrometry	150 µg/mL	2 hours at 4°C	A concentration cited in protocols leading to mass spectrometry analysis.
Out-competition Control	340 µM	Co-incubation with lysate	Used to demonstrate the specificity of the immunoprecipitation.

Table 2: Alternative Elution Methods

Elution Method	Reagent	Conditions	Advantages	Disadvantages
Acidic Elution	0.1 M Glycine-HCl, pH 2.5-3.5	5-10 min at room temperature, followed by immediate neutralization with 1 M Tris-HCl, pH 8.0	Fast and efficient.	Can denature proteins and disrupt protein-protein interactions.
Denaturing Elution	2X SDS-PAGE Sample Buffer	Boil for 5-10 min	Complete elution of all bound proteins.	Denatures proteins, co-elutes antibody heavy and light chains, not suitable for functional assays.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of a 3X FLAG-Tagged Protein

This protocol outlines the key steps for performing a Co-IP experiment starting from cell lysis to the elution of the protein complex.

Materials:

- Cells expressing a 3X FLAG-tagged protein of interest
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
- Protease and phosphatase inhibitor cocktails
- Anti-FLAG M2 affinity gel (e.g., agarose beads)

- **3X FLAG Peptide TFA**

- Wash Buffer (e.g., TBS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
- Microcentrifuge tubes
- End-over-end rotator

Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
- Immunoprecipitation:
 - Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
 - Add the equilibrated affinity gel to the protein lysate.
 - Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
- Washing:
 - Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
 - Carefully remove the supernatant.
 - Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

- Elution:
 - After the final wash, remove all supernatant.
 - Prepare the 3X FLAG peptide elution solution by dissolving the **3X FLAG peptide TFA** in Wash Buffer to the desired concentration (see Table 1). It is good practice to check and adjust the pH of the elution buffer to ~7.4 after dissolving the peptide, as the TFA can make it slightly acidic.
 - Add the elution buffer to the beads.
 - Incubate at 4°C with gentle agitation for 30-60 minutes.
 - Pellet the beads by centrifugation.
 - Carefully collect the supernatant containing the eluted protein complex.

Protocol 2: Preparation of 3X FLAG Peptide Elution Buffer

Materials:

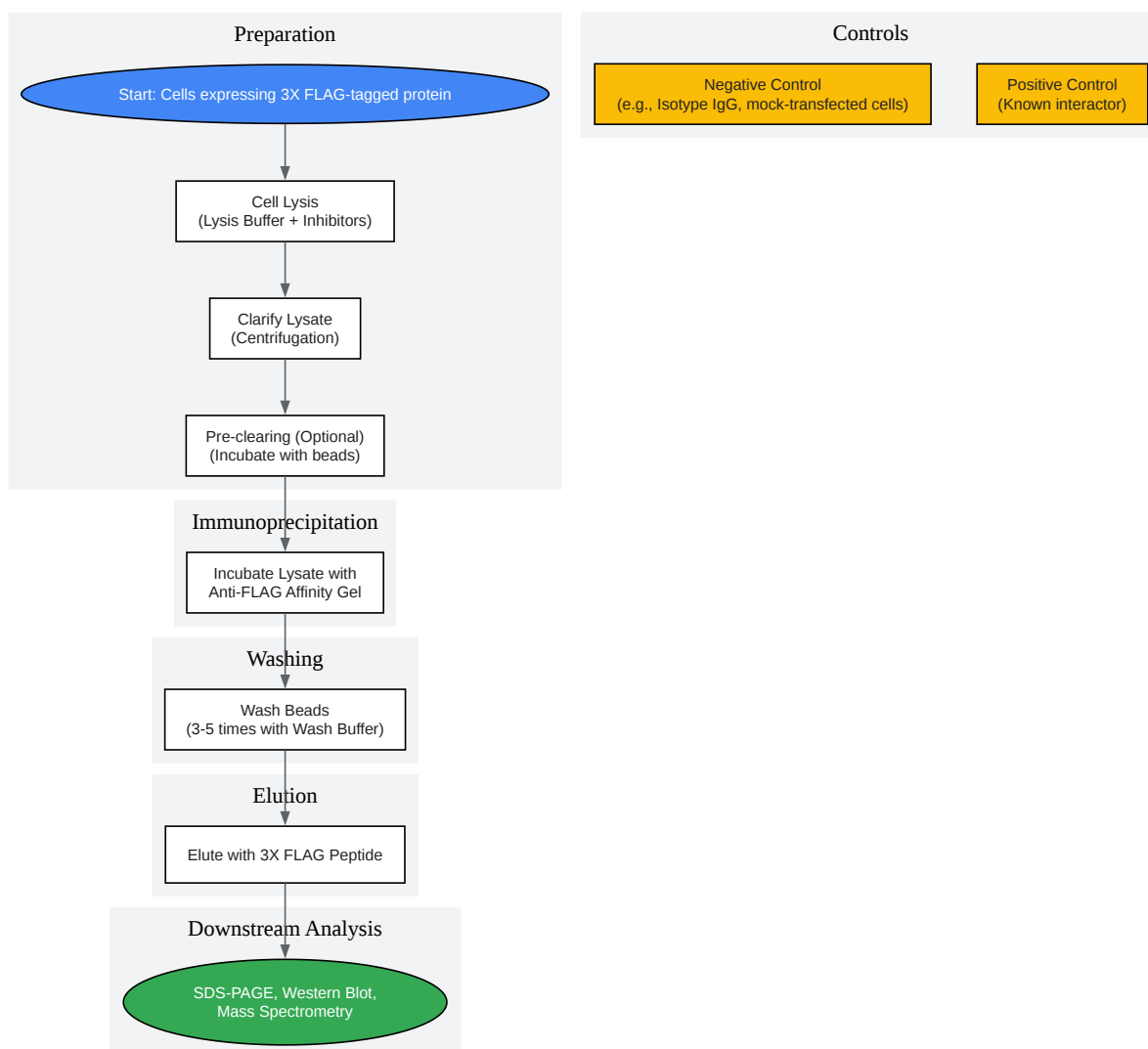
- **3X FLAG Peptide TFA** (lyophilized powder)
- Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)

Procedure:

- Stock Solution (e.g., 5 mg/mL):
 - Briefly centrifuge the vial of lyophilized **3X FLAG peptide TFA** to collect the powder at the bottom.
 - Dissolve the peptide in TBS to a final concentration of 5 mg/mL.
 - Gently vortex to ensure the peptide is fully dissolved.

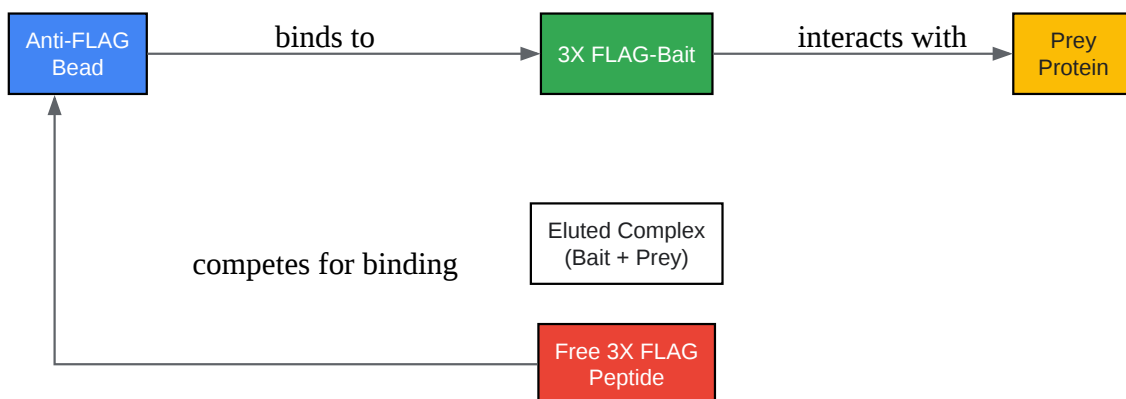
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Working Solution (e.g., 150 µg/mL):
 - Thaw an aliquot of the stock solution on ice.
 - Dilute the stock solution to the desired working concentration (e.g., 150 µg/mL) with ice-cold TBS.
 - Check the pH of the final working solution and adjust to pH 7.4 if necessary using dilute NaOH or HCl.
 - Keep the working solution on ice until use.

Mandatory Visualization



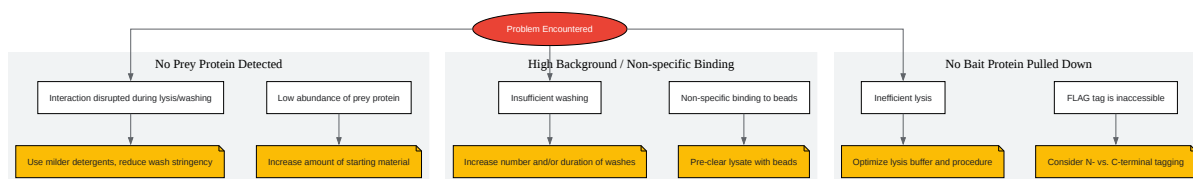
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Caption: Workflow of a typical co-immunoprecipitation experiment.



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Caption: Principle of competitive elution with 3X FLAG peptide.



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Caption: Troubleshooting common issues in Co-IP experiments.

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